Chiral Purity and Enantiomeric Excess (ee) vs. Racemate for Lacosamide Synthesis
The (R)-enantiomer (CAS 333743-54-7) is essential for synthesizing the active pharmaceutical ingredient Lacosamide, which possesses an (R)-stereocenter. The racemic mixture tert-butyl (2-aminopropyl)carbamate (CAS 255735-88-7) cannot be used directly as it yields a racemic drug product requiring separation, incurring additional process costs and yield loss [1]. While specific numerical optical rotation data is not publicly disclosed in standard vendor datasheets, the designation of (R)-stereochemistry and the compound's use in patents for Lacosamide synthesis are definitive evidence of its required high enantiomeric purity [2].
| Evidence Dimension | Stereochemical Identity and Downstream Drug Activity |
|---|---|
| Target Compound Data | (R)-configuration, used to produce (R)-Lacosamide [2] |
| Comparator Or Baseline | Racemate (CAS 255735-88-7) or (S)-enantiomer (CAS 121103-15-9) |
| Quantified Difference | N/A |
| Conditions | Synthesis of Lacosamide, an antiepileptic drug requiring (R)-stereochemistry for pharmacological activity. |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for producing chirally pure pharmaceuticals, avoiding costly racemate resolution steps and ensuring regulatory compliance for drug substance identity and purity.
- [1] DrugBank. Lacosamide. 2008. View Source
- [2] Patent JP5564570B2. Preparation method of lacosamide and its intermediates. 2010. View Source
